N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}-2-methylpropanamide
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Overview
Description
N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}-2-methylpropanamide is an organic compound with a complex structure that includes a chloro-substituted phenyl ring, an ethoxy group, and a prop-2-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}-2-methylpropanamide typically involves multiple steps. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the 3-chloro-5-ethoxy-4-hydroxybenzaldehyde.
Allylation: The hydroxy group is then allylated using allyl bromide in the presence of a base such as potassium carbonate.
Amidation: The resulting intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Dechlorinated derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}-2-methylpropanamide involves its interaction with specific molecular targets. The chloro and ethoxy groups may facilitate binding to enzymes or receptors, while the prop-2-en-1-yloxy group could be involved in covalent modification of the target. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
N-{3-Chloro-4-hydroxyphenyl}-2-methylpropanamide: Lacks the ethoxy and prop-2-en-1-yloxy groups.
N-{3-Ethoxy-4-hydroxyphenyl}-2-methylpropanamide: Lacks the chloro and prop-2-en-1-yloxy groups.
N-{3-Chloro-5-ethoxyphenyl}-2-methylpropanamide: Lacks the prop-2-en-1-yloxy group.
Uniqueness
N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}-2-methylpropanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
90257-08-2 |
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Molecular Formula |
C15H20ClNO3 |
Molecular Weight |
297.78 g/mol |
IUPAC Name |
N-(3-chloro-5-ethoxy-4-prop-2-enoxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C15H20ClNO3/c1-5-7-20-14-12(16)8-11(9-13(14)19-6-2)17-15(18)10(3)4/h5,8-10H,1,6-7H2,2-4H3,(H,17,18) |
InChI Key |
ADGLNCULTNHMHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)NC(=O)C(C)C)Cl)OCC=C |
Origin of Product |
United States |
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